molecular formula C16H16FNO2 B4678539 N-(2-fluorobenzyl)-2-phenoxypropanamide

N-(2-fluorobenzyl)-2-phenoxypropanamide

Cat. No.: B4678539
M. Wt: 273.30 g/mol
InChI Key: KGYGFTSDQSUAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-2-phenoxypropanamide is a fluorinated aromatic amide characterized by a 2-fluorobenzyl group attached to a propanamide backbone and a phenoxy substituent. This compound is notable for its unique structural features, including the electron-withdrawing fluorine atom on the benzyl group, the amide linkage, and the phenoxy moiety. These groups collectively influence its physicochemical properties, such as solubility, stability, and reactivity, as well as its biological interactions. The fluorine atom enhances metabolic stability and binding affinity to biological targets, while the phenoxy group contributes to hydrophobic interactions and spatial orientation .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12(20-14-8-3-2-4-9-14)16(19)18-11-13-7-5-6-10-15(13)17/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYGFTSDQSUAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1F)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinctiveness becomes evident when compared to structurally analogous molecules. Below is a detailed comparative analysis:

Structural and Functional Group Comparisons

Compound Name Key Structural Features Key Differences Biological Activity Reference
N-(4-fluorobenzyl)-2-phenoxypropanamide Fluorine at para position on benzyl group; identical phenoxypropanamide backbone Reduced steric hindrance at benzyl group → Altered target selectivity Anticancer (CDK2 inhibition, IC₅₀: 0.8 µM)
N-(2-chlorobenzyl)-2-phenoxypropanamide Chlorine substituent at ortho position on benzyl group Larger atomic radius of Cl → Increased hydrophobicity; higher toxicity Antimicrobial (broad-spectrum)
N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide Dual fluorophenyl groups; lacks phenoxy moiety Enhanced electronic effects from dual fluorine atoms → Improved receptor binding Anti-inflammatory (JAK2 inhibition)
N-benzyl-N-ethyl-2-phenoxypropanamide Ethyl group on amide nitrogen; unfluorinated benzyl group Increased lipophilicity → Better blood-brain barrier penetration Neuroprotective (dopamine modulation)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide Benzothiazole scaffold; fluorophenoxy group Benzothiazole enhances π-π stacking → Higher anticancer potency Anticancer (topoisomerase inhibition)

Pharmacological and Chemical Property Analysis

  • Electron-Withdrawing Effects: Fluorine at the ortho position (as in N-(2-fluorobenzyl)-2-phenoxypropanamide) increases electrophilicity compared to para-substituted analogs, enhancing interactions with nucleophilic residues in enzyme active sites .
  • Steric and Hydrophobic Effects : Substituting fluorine with chlorine or methylthio groups (e.g., in and compounds) amplifies hydrophobicity but may reduce metabolic stability due to higher molecular weight .
  • Biological Selectivity: The phenoxypropanamide backbone distinguishes this compound from urea-based analogs (e.g., N-[4-chloro-3-fluorophenyl]-N'-[(3-trifluoromethylphenyl)]urea), which exhibit broader kinase inhibition but lower specificity .

Mechanistic Insights

  • Kinase Inhibition: Unlike pyrazolo[3,4-d]pyrimidine derivatives (), this compound lacks a rigid heterocyclic core, resulting in moderate CDK2 inhibition (IC₅₀: ~0.5–1.0 µM) but improved solubility .
  • Anti-Inflammatory Activity: Compared to JAK inhibitors like N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide (), the fluorobenzyl group in the target compound reduces off-target effects on cytochrome P450 enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.